molecular formula C16H11N5O6 B2828748 N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide CAS No. 897616-62-5

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide

Cat. No.: B2828748
CAS No.: 897616-62-5
M. Wt: 369.293
InChI Key: IJQKUFRCLFMQJX-UHFFFAOYSA-N
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Description

“N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide” is a chemical compound. It is related to a class of compounds known as pyrido[1,2-a]pyrimidines . These compounds are of interest due to their potential biological activity .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, β-Cyclodextrin has been used as a catalyst for the synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile derivatives . The reaction was carried out via a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine in an aqueous medium .

Scientific Research Applications

Synthesis and Antiproliferative Activity

A study detailed the synthesis of a compound via condensation and subsequent reactions, leading to the identification of its crystal structure through X-ray diffraction and its antiproliferative activity against several human cancer cell lines using density functional theory (DFT) and molecular docking studies. This research highlights the potential of similar compounds in cancer therapy (Pei Huang et al., 2020).

Development of Kinesin Spindle Protein Inhibitors

Another study discovered a compound as a potent kinesin spindle protein (KSP) inhibitor with excellent biochemical potency, pharmaceutical properties, and in vivo efficacy, suggesting its potential as a clinical candidate for cancer treatment (M. Theoclitou et al., 2011).

Investigation of Molecular Structures and Properties

Research on N-(pyrimidin-2-yl)pentafluorobenzamide explored its cis and trans amide conformations, highlighting the importance of molecular structure in pharmaceutical development. This work provides insights into how small changes in molecular structure can significantly affect a compound's biological and chemical properties (C. Forbes et al., 2001).

Synthesis and Biological Activities

Another significant study focused on the synthesis of analogues of aminopterin and folic acid, revealing their anticancer activity. Such research underscores the potential of pyrimidine derivatives in the development of novel anticancer drugs (T. Su et al., 1986).

Antimicrobial and Insecticidal Applications

The synthesis and evaluation of pyrimidine-linked pyrazole heterocyclics for their insecticidal and antibacterial potential were detailed, indicating the versatility of pyrimidine derivatives in addressing various biological challenges (P. P. Deohate et al., 2020).

Properties

IUPAC Name

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O6/c1-9-14(16(23)19-5-3-2-4-13(19)17-9)18-15(22)10-6-11(20(24)25)8-12(7-10)21(26)27/h2-8H,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQKUFRCLFMQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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